molecular formula C11H23NO7 B1203974 Glucitolvaline CAS No. 88455-08-7

Glucitolvaline

Cat. No.: B1203974
CAS No.: 88455-08-7
M. Wt: 281.3 g/mol
InChI Key: YCFRSHNMJZSIOI-SQXHDICFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucitolvaline is a glycation-derived compound formed through the reductive amination of D-glucose with L-valine in the presence of sodium cyanoborohydride (NaBH$_3$CN) . This reaction occurs under mild acidic conditions (pH 3) and yields a stable adduct characterized by a sorbitol (glucitol) moiety covalently linked to the amino acid valine. The synthesis involves incubating D-[6-$^3$H]glucose with L-valine in phosphate buffer at 37°C for three days, followed by cation exchange chromatography for purification . This compound serves as a model compound in glycation research, particularly for studying non-enzymatic protein modifications and their implications in diabetic complications and aging .

Properties

CAS No.

88455-08-7

Molecular Formula

C11H23NO7

Molecular Weight

281.3 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]butanoic acid

InChI

InChI=1S/C11H23NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5-10,12-17H,3-4H2,1-2H3,(H,18,19)/t6-,7+,8-,9+,10+/m0/s1

InChI Key

YCFRSHNMJZSIOI-SQXHDICFSA-N

SMILES

CC(C)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O

Other CAS No.

88455-08-7

Synonyms

glucitol-valine
glucitolvaline

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

Stability Under Physiological Conditions
  • This compound remains intact in phosphate buffer (pH 7.4) for >30 days, while Fructoselysine degrades by 40% within 7 days .
  • Glucosylcysteine decomposes rapidly in the presence of glutathione, limiting its in vivo utility .
Pharmacokinetic Behavior
  • This compound exhibits slow renal clearance due to its hydrophilicity, whereas Fructoselysine is excreted faster but binds reversibly to serum albumin .
Limitations of Current Data
  • Comparative studies on glycation adducts often lack standardized protocols, leading to variability in stability and solubility data .
  • Structural analogs like this compound are underrepresented in clinical trials, with most data derived from in vitro models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.